molecular formula C27H20ClN3O5S B11999740 2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 767332-65-0

2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B11999740
CAS No.: 767332-65-0
M. Wt: 534.0 g/mol
InChI Key: KRAORMPYZLTSIV-RDRPBHBLSA-N
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Description

2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C27H20ClN3O5S and a molecular weight of 533.995 g/mol . This compound is known for its unique chemical structure, which includes a phenylsulfonyl group, a benzoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple stepsThe final step involves the addition of the chlorobenzoate group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoates. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The benzoyl and chlorobenzoate groups contribute to the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-((Phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767332-65-0

Molecular Formula

C27H20ClN3O5S

Molecular Weight

534.0 g/mol

IUPAC Name

[2-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H20ClN3O5S/c28-22-14-10-20(11-15-22)27(33)36-25-9-5-4-6-21(25)18-29-30-26(32)19-12-16-23(17-13-19)31-37(34,35)24-7-2-1-3-8-24/h1-18,31H,(H,30,32)/b29-18+

InChI Key

KRAORMPYZLTSIV-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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